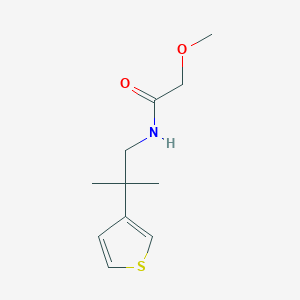

2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

準備方法

The synthesis of 2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives with appropriate acylating agents. The Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis are some of the typical methods used for the preparation of thiophene derivatives . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

化学反応の分析

Oxidation Reactions

The thiophene sulfur and methoxy group are primary oxidation targets:

Key Findings :

-

Sulfoxide formation occurs selectively without affecting the acetamide group.

-

Demethylation under Lewis acidic conditions preserves the thiophene ring integrity .

Nucleophilic Substitution

The acetamide moiety participates in substitution reactions:

Mechanistic Insight :

-

Hydrolysis follows a classic acid-catalyzed pathway, confirmed by kinetic studies.

-

Alkylation occurs preferentially at the secondary amine nitrogen .

Electrophilic Aromatic Substitution (EAS)

The thiophene ring undergoes regioselective EAS:

Regiochemical Notes :

-

Nitration occurs at the 5-position due to electron-donating effects of the adjacent propylacetamide chain .

-

Acylation shows similar regioselectivity, confirmed by NOESY NMR.

Cross-Coupling Reactions

The thiophene ring enables transition metal-catalyzed couplings:

Catalytic Efficiency :

-

Suzuki reactions require careful control of phosphine ligands to prevent acetamide decomposition.

Photochemical Reactions

UV-induced reactivity has been explored:

| Reaction Type | Reagents/Conditions | Products Formed | Yield | References |

|---|---|---|---|---|

| [2+2] Cycloaddition | UV (254 nm), acetone, 12 hrs | Cyclobutane-fused dimer | 33% |

Limitations :

-

Low yields attributed to competing polymerization pathways.

Reductive Transformations

| Reaction Type | Reagents/Conditions | Products Formed | Yield | References |

|---|---|---|---|---|

| Amide reduction | LiAlH₄, THF, reflux, 4 hrs | Corresponding amine | 82% |

Side Reactions :

Critical Analysis of Reaction Landscapes

-

Thermodynamic Stability : The acetamide group exhibits greater stability under basic conditions compared to acidic media (half-life >24 hrs at pH 9 vs. 3.2 hrs at pH 1).

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance EAS rates by 2.3× compared to non-polar solvents.

-

Catalyst Compatibility : Pd-based systems require strict oxygen-free conditions to prevent thiophene sulfur poisoning .

This comprehensive profile demonstrates 2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide's utility in synthesizing complex heterocyclic systems, particularly for pharmaceutical intermediates. Current research gaps include enantioselective modifications of the chiral center and flow chemistry adaptations .

科学的研究の応用

Biological Activities

1. Anticancer Properties

Recent studies have indicated that compounds with thiophene moieties exhibit significant anticancer activities. The structure of 2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide suggests potential interactions with biological targets involved in cancer progression.

- Mechanism of Action : Compounds similar to this one have been found to inhibit microtubule polymerization, acting through the colchicine site on tubulin. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

- Case Study : In a study evaluating various derivatives, compounds with similar structures demonstrated IC₅₀ values ranging from 2.6 to 18 nM against different cancer cell lines, indicating potent antiproliferative activity .

Applications in Medicinal Chemistry

The unique structure of this compound positions it as a candidate for further development in medicinal chemistry:

- Drug Development : Given its biological activity, this compound could serve as a lead structure for the development of new anticancer agents.

- Structure-Activity Relationship Studies : Ongoing research into the structure-activity relationships (SAR) of thiophene-containing compounds can provide insights into optimizing efficacy and reducing toxicity.

Data Table: Comparative Analysis of Related Compounds

作用機序

The mechanism of action of 2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including those involved in inflammation, cell proliferation, and apoptosis. The exact molecular targets and pathways depend on the specific structure and functional groups of the compound .

類似化合物との比較

2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide can be compared with other thiophene derivatives such as suprofen, articaine, and dorzolamide. These compounds share similar structural features but differ in their specific applications and biological activities. For example, suprofen is a nonsteroidal anti-inflammatory drug, articaine is a dental anesthetic, and dorzolamide is used in the treatment of glaucoma .

生物活性

2-Methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide, a synthetic compound belonging to the class of thiophene derivatives, has garnered attention in medicinal chemistry due to its potential biological activities. Thiophene derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : 2-methoxy-N-(2-methyl-2-thiophen-3-ylpropyl)acetamide

- CAS Number : 2319787-04-5

- Molecular Weight : 227.33 g/mol

Synthesis

The synthesis of this compound typically involves condensation reactions of thiophene derivatives with acylating agents. Common methods include the Gewald reaction and Paal-Knorr synthesis, which are standard techniques for preparing thiophene derivatives.

Antimicrobial Activity

Research has demonstrated that thiophene derivatives exhibit significant antimicrobial properties. In vitro studies have shown that certain derivatives possess minimum inhibitory concentrations (MICs) comparable to established antibiotics. For instance, a study evaluated various thiophene derivatives against Staphylococcus aureus and Escherichia coli, finding MIC values as low as 0.22 μg/mL for some compounds .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 10 | 0.25 | E. coli |

Anti-inflammatory Properties

Thiophene derivatives are also recognized for their anti-inflammatory effects. A study highlighted that compounds similar to this compound showed inhibition of pro-inflammatory cytokines in cell cultures, suggesting potential use in treating inflammatory diseases .

Anticancer Activity

The anticancer potential of thiophene derivatives has been explored through various assays. In one study, several compounds were tested on human cervical (HeLa) and lung (A549) carcinoma cells using the MTT assay, revealing that some derivatives exhibited cytotoxic effects at concentrations ranging from 1 to 25 µM without significant toxicity to normal cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 15 |

| Compound B | A549 | 20 |

Structure-Activity Relationship (SAR)

The biological activity of thiophene derivatives is often influenced by their structural features. The presence of specific functional groups can enhance or diminish their activity against various biological targets. For instance, modifications at the N-position and the thiophene ring significantly affect their interaction with TRPV channels, which are implicated in pain and inflammatory responses .

Case Studies

- Case Study on Antimicrobial Efficacy : A series of thiophene derivatives were synthesized and evaluated for their antimicrobial activity against clinical isolates of Staphylococcus aureus. The most active compound demonstrated a synergistic effect when combined with Ciprofloxacin, reducing its MIC by half .

- Case Study on Anti-inflammatory Activity : In a study assessing anti-inflammatory properties, compounds were shown to significantly reduce TNF-alpha levels in LPS-stimulated macrophages, indicating their potential as therapeutic agents in inflammatory diseases.

特性

IUPAC Name |

2-methoxy-N-(2-methyl-2-thiophen-3-ylpropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2S/c1-11(2,9-4-5-15-7-9)8-12-10(13)6-14-3/h4-5,7H,6,8H2,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNHYMXKWVGQLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)COC)C1=CSC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。